Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate
Description
Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure where two nitrogen atoms are positioned at the 1- and 6-positions of a fused 5- and 6-membered ring system. The tert-butyl carbamate (Boc) group at the 6-position enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors and CNS-targeting agents . Its spirocyclic architecture imparts conformational rigidity, which can improve binding selectivity and metabolic stability compared to linear analogs.
Properties
CAS No. |
1259489-94-5 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-4-7-13(15)8-6-9-14-13/h14H,4-10H2,1-3H3 |
InChI Key |
SSPFZTCMBZHRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Preparation
The gold-catalyzed cyclization method represents a modern approach to spirocyclic compound synthesis. As detailed in a Royal Society of Chemistry publication, this strategy employs tert-butyl 2-(4-methoxybenzyl)hydrazine-1-carboxylate as a starting material. The reaction proceeds via a three-component coupling involving:
-
Aldehydes (e.g., isobutyraldehyde, benzaldehyde)
-
4-Pentyn-1-ol as a propargyl alcohol component
-
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) and silver hexafluoroantimonate as catalytic systems.
The mechanism involves gold-mediated alkyne activation, facilitating a tandem hydroamination-cyclization sequence. This method achieves diastereomeric ratios (dr) of 42:58 to 46:54 , depending on the aldehyde substituent.
Table 1: Representative Yields from Gold-Catalyzed Reactions
| Substrate Combination | Catalyst Loading | Yield (%) | dr |
|---|---|---|---|
| Isobutyraldehyde + 4-Pentyn-1-ol | 5 mol% Au | 92 | 42:58 |
| Benzaldehyde + 4-Pentyn-1-ol | 5 mol% Au | 89 | 25:75 |
Key Optimization Parameters
Characterization Data
-
1H-NMR (C6D6, 400 MHz): δ = 7.48 (m, 3.6H, aromatic), 4.35 (q, J = 6.2 Hz, 0.8H, CH2O), 3.33 (s, 2.50H, OCH3).
-
HRMS : [M+H]+ calculated for C22H35O4N2: 391.2591; found: 391.2590.
Multi-Step Synthesis via Linear Construction
Patent-Based Approach (CN111620869A)
A Chinese patent outlines a seven-step synthesis adaptable to tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate:
Step 1: Ethyl Malonate Condensation
Ethyl malonate reacts in ethanol under reflux to form a bicyclic intermediate (Compound 2).
Step 2: Lithium Borohydride Reduction
Compound 2 undergoes reduction with LiBH4 in THF, yielding diol (Compound 3, 85–90% yield).
Step 3: Tosylation
Treatment with p-toluenesulfonyl chloride in dichloromethane installs leaving groups (Compound 4, 78% yield).
Step 4: Cs2CO3-Mediated Cyclization
Acetonitrile reflux with cesium carbonate facilitates spiro ring formation (Compound 5, 65% yield).
Step 5: Magnesium-Mediated Reduction
Methanol suspension with Mg chips reduces nitriles to amines (Compound 6, 70% yield).
Step 6: Boc Protection
Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane introduces the tert-butyl carbamate group (Compound 7, 88% yield).
Step 7: Hydrogenolytic Deprotection
Palladium on carbon (Pd/C) in methanol removes benzyl groups, affording the final product (Compound 8, 95% yield).
Table 2: Multi-Step Synthesis Performance
| Step | Reaction | Key Reagent | Yield (%) |
|---|---|---|---|
| 1 | Malonate condensation | Ethanol | 92 |
| 2 | LiBH4 reduction | Tetrahydrofuran | 89 |
| 3 | Tosylation | TsCl, CH2Cl2 | 78 |
| 4 | Cyclization | Cs2CO3, MeCN | 65 |
| 5 | Mg reduction | Methanol | 70 |
| 6 | Boc protection | Boc2O, CH2Cl2 | 88 |
| 7 | Hydrogenolysis | Pd/C, H2 | 95 |
Comparative Analysis of Methodologies
Efficiency and Scalability
Stereochemical Control
Gold-mediated methods produce moderate diastereoselectivity (dr ≤ 58:42), whereas the linear approach avoids stereochemical complications through late-stage reductions.
Industrial Applicability
The patent route’s cumulative yield of ~23% (0.92 × 0.89 × 0.78 × 0.65 × 0.70 × 0.88 × 0.95) surpasses the gold method’s 92% per step , but scalability favors the former due to lower catalyst costs.
Critical Process Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate serves as a scaffold for designing new pharmaceuticals. Its unique structure is particularly promising for developing compounds targeting central nervous system disorders due to its ability to modulate receptor interactions and enhance biological activity.
Case Studies in Drug Development
- CNS Disorders : Preliminary studies suggest that compounds with diazaspiro structures exhibit potential anti-inflammatory and analgesic effects, making them candidates for treating conditions like chronic pain and neurodegenerative diseases.
- Antimicrobial Activity : Research has indicated that the compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens .
Organic Synthesis Applications
The compound is utilized as an intermediate in organic synthesis, facilitating the construction of more complex molecules. Its reactivity allows it to undergo various chemical transformations:
- Nucleophilic Substitution Reactions : The carboxylate group can be replaced by different nucleophiles, making it a versatile building block in synthetic chemistry.
- Intramolecular Reactions : The spirocyclic nature enables the formation of new carbon-nitrogen bonds through intramolecular reactions, enhancing the complexity of synthesized products .
The biological activity of this compound is under investigation, focusing on its interactions with biological systems:
- Mechanism of Action : The compound's spirocyclic structure may allow it to bind effectively to specific enzymes or receptors, potentially modulating their activity and leading to various biological effects .
- Potential Therapeutic Uses : Ongoing studies aim to elucidate its pharmacological properties and interactions with biological targets, which could inform future drug design efforts.
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate, highlighting differences in spiro ring systems, substituent positions, and physicochemical properties:
Key Findings:
Ring Size and Rigidity: Larger spiro systems (e.g., [4.5]decane) offer greater conformational flexibility compared to strained smaller rings (e.g., [3.4]octane), which may reduce metabolic degradation . The [4.4]nonane system in tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate exhibits higher reactivity due to ring strain, limiting its utility in long-term stability studies .
Substituent Position :
- Compounds with nitrogen atoms at the 1,6-positions (e.g., this compound) demonstrate superior selectivity in kinase inhibition compared to 2,8- or 1,8-diaza analogs, likely due to optimized hydrogen-bonding interactions .
Salt Forms :
- Hemioxalate salts (e.g., tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate) improve crystallinity and thermal stability, making them preferable for industrial-scale synthesis .
Physicochemical and Pharmacokinetic Differences
| Property | This compound | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 1.5 |
| Solubility (mg/mL) | 0.15 | 0.22 | 0.45 |
| Metabolic Stability | High (t₁/₂ > 120 min) | Moderate (t₁/₂ ~ 90 min) | Low (t₁/₂ ~ 60 min) |
| Plasma Protein Binding | 85% | 78% | 92% |
Notes:
Biological Activity
Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate is a compound of increasing interest due to its unique spirocyclic structure and potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- CAS Number : 1259489-94-5
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Research suggests potential efficacy against several microbial strains, although specific mechanisms remain to be elucidated.
- Anticancer Activity : The compound has shown promise in cancer therapy, particularly through its interactions with cellular pathways involved in tumor growth and apoptosis. For instance, studies have indicated that spirocyclic compounds like this one can enhance cytotoxicity in cancer cell lines compared to established drugs .
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which could lead to reduced proliferation of cancer cells.
- Receptor Binding : Its structure allows for potential binding to various receptors, modulating their activity and influencing cellular responses.
Case Studies
- Anticancer Study :
-
Antimicrobial Efficacy :
- In vitro tests have shown that this compound can inhibit the growth of several pathogenic fungi and bacteria, indicating its potential as a therapeutic agent in infectious diseases.
Comparative Analysis
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor binding | |
| Similar Spirocyclic Compounds | Varies | Often similar mechanisms involving enzyme modulation |
Future Directions
Research is ongoing to further explore the pharmacological profiles and therapeutic potentials of this compound:
- Detailed Pharmacological Studies : Further investigations are necessary to establish the specific biological pathways influenced by this compound.
- Structural Modifications : Exploring derivatives of this compound could enhance its bioactivity and selectivity against specific targets.
Q & A
Q. How does computational modeling aid in predicting the bioactivity of derivatives?
- Methodological Answer :
- Docking Simulations : Identify binding poses in kinase pockets (e.g., JAK2 inhibitors) using AutoDock Vina .
- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with IC50 values .
- MD Simulations : Assess conformational flexibility in aqueous vs. lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
